molecular formula C5H8ClNO3 B1271793 (2-Chloro-acetylamino)-acetic acid methyl ester CAS No. 76969-81-8

(2-Chloro-acetylamino)-acetic acid methyl ester

Cat. No. B1271793
CAS RN: 76969-81-8
M. Wt: 165.57 g/mol
InChI Key: FCYYBUGNYDVXCX-UHFFFAOYSA-N
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Description

“(2-Chloro-acetylamino)-acetic acid methyl ester” is a chemical compound. However, there is limited information available about this specific compound1.



Synthesis Analysis

Unfortunately, there is no specific information available on the synthesis of “(2-Chloro-acetylamino)-acetic acid methyl ester”. However, there are general methods for the synthesis of similar compounds. For example, El-Enany et al. reacted 5-amino-3-methylsulphanyl-1-phenyl-1H-pyrazole-4-carboxylic acid amide with propionic anhydride, chloroacetyl chloride or 3-chloropropionyl chloride to produce the 6-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives2.



Molecular Structure Analysis

The molecular structure of “(2-Chloro-acetylamino)-acetic acid methyl ester” is not explicitly available. However, similar compounds such as “Propanoic acid, 2-chloro-, methyl ester” have a molecular weight of 122.5503.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “(2-Chloro-acetylamino)-acetic acid methyl ester”. However, similar compounds such as pyrrolidine derivatives have been studied for their reactivity4.



Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-Chloro-acetylamino)-acetic acid methyl ester” are not explicitly available. However, similar compounds such as “Propanoic acid, 2-chloro-, methyl ester” have a molecular weight of 122.5503.


Scientific Research Applications

  • Synthesis of Derivatives : This compound is used in the synthesis of various chemical derivatives. For instance, it's involved in the creation of 3,3-dimethylazetidine-2-carboxylic acid and its derivatives, which are significant in the development of non-proteinogenic amino acids (Kimpe, Boeykens, & Tourwé, 1998).

  • Organic Reactions : It plays a role in bimolecular oxidative amidation of phenols (Chau & Ciufolini, 2014), and in the oxidation of 2-chloro aldehyde acetals to 2-chloro acid esters (Boni, Ghelfi, Pagnoni, & Pinetti, 1994).

  • Cytotoxic and Antibacterial Studies : Novel compounds synthesized using this chemical have shown promising cytotoxic and antibacterial properties, making them potential candidates for anticancer and antibacterial drugs (El Rayes et al., 2022).

  • Spectroscopic and Molecular Docking Investigations : Studies have also focused on the spectroscopic characterization and molecular docking potential of derivatives, indicating its relevance in drug design and discovery (Rahuman, Muthu, Raajaraman, & Raja, 2020).

  • Conformational Analysis in Chemistry : The compound is used in the conformational analysis of methyl esters of α-acetylamino acids, crucial for understanding molecular interactions and stability (Popov, Lipkind, Pletnev, & Arkhipova, 1971).

  • Phytotoxic Action : Its derivatives have been studied for their phytotoxic action, offering insights into plant biology and potentially aiding in agricultural sciences (Baruffini & Borgna, 1978).

  • Biochemical Studies : In biochemical research, its derivatives have been used to study the inhibition of photosystem II in isolated spinach chloroplasts, contributing to our understanding of plant biochemistry (Swader & Jacobson, 1972).

  • Residue and Risk Assessments in Agriculture : The compound and its derivatives have been subject to studies assessing their residues and dietary risks in agricultural products like corn and soybeans, highlighting its importance in food safety and environmental science (Zheng, Liu, & Hu, 2020).

Safety And Hazards

The safety and hazards of “(2-Chloro-acetylamino)-acetic acid methyl ester” are not explicitly available. However, safety data sheets for similar compounds can be found online67.


Future Directions

The future directions for the study of “(2-Chloro-acetylamino)-acetic acid methyl ester” are not explicitly available. However, similar compounds are being studied for their potential applications in various fields81.


properties

IUPAC Name

methyl 2-[(2-chloroacetyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClNO3/c1-10-5(9)3-7-4(8)2-6/h2-3H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYYBUGNYDVXCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10368406
Record name Methyl N-(chloroacetyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-acetylamino)-acetic acid methyl ester

CAS RN

76969-81-8
Record name Methyl N-(chloroacetyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(2-chloroacetamido)acetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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